

An In-depth Technical Guide to Methyl Hept-2-ynoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl hept-2-ynoate*

Cat. No.: B096303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **methyl hept-2-ynoate**, an organic compound with applications in the flavor, fragrance, and pharmaceutical industries.

Core Quantitative Data

A summary of the key quantitative and physical properties of **methyl hept-2-ynoate** is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₂ O ₂	[1][2][3]
Molecular Weight	140.18 g/mol	[1][3]
Boiling Point	205.1 °C at 760 mmHg	[1]
Density	0.951 g/cm ³	[1]
Refractive Index	1.440	[1]
Flash Point	76.9 °C	[1]
Vapor Pressure	0.255 mmHg at 25 °C	[1]
CAS Number	18937-78-5	[1][2][3]

Molecular Weight Calculation

The molecular weight of **methyl hept-2-ynoate** is calculated from its molecular formula, $C_8H_{12}O_2$, and the atomic weights of its constituent elements.

- Carbon (C): 8 atoms \times 12.011 u = 96.088 u
- Hydrogen (H): 12 atoms \times 1.008 u = 12.096 u
- Oxygen (O): 2 atoms \times 15.999 u = 31.998 u

Total Molecular Weight: $96.088 + 12.096 + 31.998 = 140.182$ u

This calculated value is consistent with the reported molecular weight of 140.18 g/mol .[\[1\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **methyl hept-2-ynoate** are provided below.

Synthesis of Methyl Hept-2-ynoate via Fischer Esterification

This protocol describes a general method for the synthesis of **methyl hept-2-ynoate** from hept-2-ynoic acid and methanol, catalyzed by a strong acid.

Materials:

- Hept-2-ynoic acid
- Anhydrous methanol
- Concentrated sulfuric acid (H_2SO_4) or other acid catalyst
- Diethyl ether or other suitable extraction solvent
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve hept-2-ynoic acid in an excess of anhydrous methanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude **methyl hept-2-ynoate**.
- Purification: The crude ester can be purified by vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

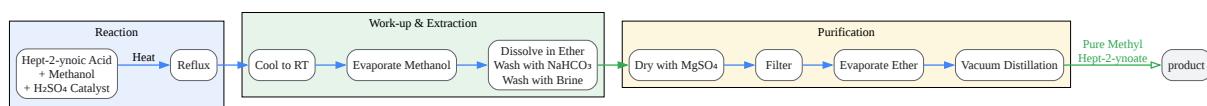
This protocol outlines a general procedure for the analysis of **methyl hept-2-ynoate**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for fatty acid methyl esters (e.g., DB-5ms or equivalent)

Sample Preparation:

- Dissolve a small amount of the purified **methyl hept-2-ynoate** in a volatile organic solvent such as hexane or dichloromethane.

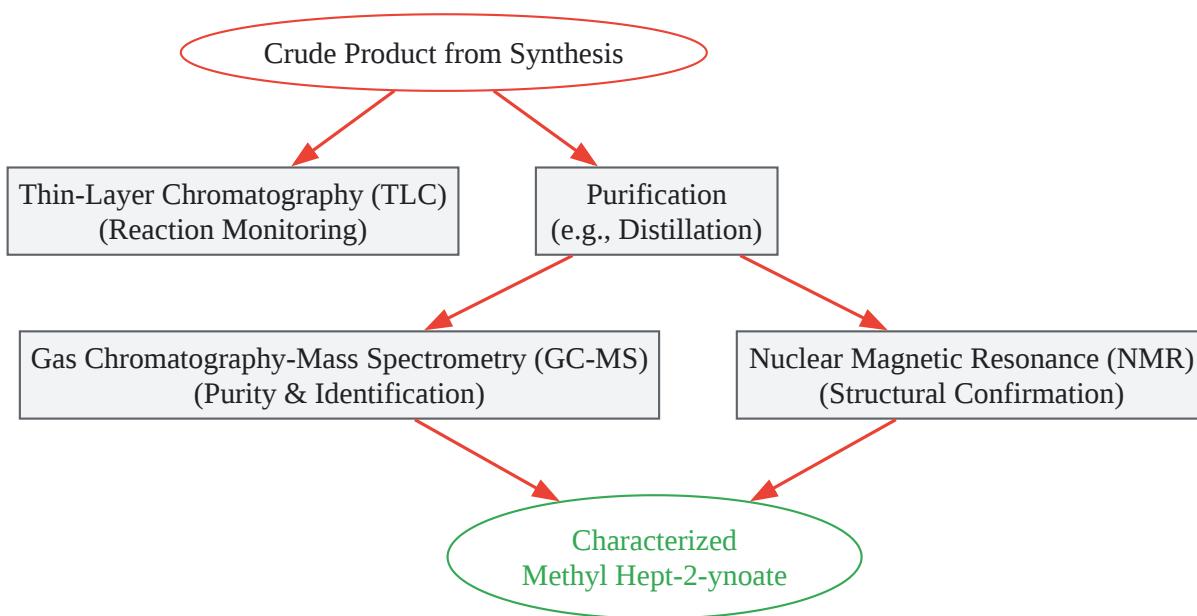

GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A suitable temperature program would start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature to ensure separation from any impurities. For example, start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.
- MS Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an ester such as **methyl hept-2-ynoate** via Fischer esterification.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **methyl hept-2-ynoate**.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical flow of analyzing the synthesized **methyl hept-2-ynoate**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **methyl hept-2-ynoate** characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 18937-78-5, METHYL 2-HEPTYNOATE | lookchem [lookchem.com]

- 2. CAS 18937-78-5: Methyl 2-heptynoate | CymitQuimica [cymitquimica.com]
- 3. METHYL 2-HEPTYNOATE | 18937-78-5 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Hept-2-ynoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096303#methyl-hept-2-ynoate-molecular-weight\]](https://www.benchchem.com/product/b096303#methyl-hept-2-ynoate-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com